molecular formula C10H13NO2S B8795352 Ethyl 2-cyclobutylthiazole-4-carboxylate

Ethyl 2-cyclobutylthiazole-4-carboxylate

Cat. No. B8795352
M. Wt: 211.28 g/mol
InChI Key: YLBVMCACONJYNS-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A solution of HCl (4M in 1,4-dioxane, 3.46 mL) was added to a solution of ethyl 2-(cyclobutanecarboxamido)-3-mercaptopropanoate (example 58, step a) (3.2 g) in ethanol (20 mL) and the resulting mixture stirred overnight. The solvent was evaporated and the residue azeotroped twice with toluene. The residue was redissolved in acetonitrile (50 mL), manganese dioxide (12 g) was added and the mixture heated at reflux overnight. The reaction was filtered through a pad of Celite which was then washed with MeCN (3×100 mL). The combined filtrate and washings were evaporated and the residue was purified by silica gel chromatography eluting with 9:1 isohexane:ethyl acetate. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 0.48 g.
Name
Quantity
3.46 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(cyclobutanecarboxamido)-3-mercaptopropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:6]([NH:8][CH:9]([CH2:15][SH:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=O)[CH2:5][CH2:4][CH2:3]1>C(O)C>[CH:2]1([C:6]2[S:16][CH:15]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:8]=2)[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
3.46 mL
Type
reactant
Smiles
Cl
Name
ethyl 2-(cyclobutanecarboxamido)-3-mercaptopropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)NC(C(=O)OCC)CS
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue azeotroped twice with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in acetonitrile (50 mL)
ADDITION
Type
ADDITION
Details
manganese dioxide (12 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite which
WASH
Type
WASH
Details
was then washed with MeCN (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 9:1 isohexane
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC1)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.